(2S)-2,5,5-Trimethylhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53705-46-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 |
IUPAC Name |
(2S)-2,5,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
FOTVZXLILUCNDJ-ZETCQYMHSA-N |
SMILES |
CC(CCC(C)(C)C)C(=O)O |
Isomeric SMILES |
C[C@@H](CCC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(CCC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 2s 2,5,5 Trimethylhexanoic Acid
Strategic Approaches to Chiral Carboxylic Acid Synthesis
The synthesis of enantiomerically pure carboxylic acids is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals and materials science. Several key strategies have been developed to control the stereochemistry at the α-carbon of these valuable compounds.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
The creation of the crucial carbon-carbon bond that establishes the chiral center is a direct and efficient approach. Asymmetric alkylation, where an enolate or its equivalent reacts with an electrophile under the influence of a chiral catalyst, is a primary method. For instance, iridium-catalyzed asymmetric allylic alkylation has been developed for synthesizing products with an allylic all-carbon quaternary stereocenter. nih.gov This method uses a masked acyl cyanide (MAC) reagent, allowing for the formation of α-quaternary carboxylic acids, esters, and amides with high enantioselectivity. nih.gov Another approach involves the enantioselective oxidative coupling of carboxylic acids to α-branched aldehydes, facilitated by a combination of primary amine organocatalysis and an oxidant, to yield chiral tert-alkyl carboxylates. acs.org
Enantioselective Functionalization of Precursors
This strategy involves introducing chirality to an achiral or racemic precursor that already contains the necessary carbon skeleton. A powerful example is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. Ruthenium catalysts bearing chiral ligands, such as those derived from BINAP, have proven highly effective for this transformation. For example, the hydrogenation of (E)-2-alkyl-2-alkenoic acids using a Ru(OCOCH₃)₂[(S)-H₈-BINAP] catalyst can produce saturated carboxylic acids with enantiomeric excesses (ee) of 95–97%. researchgate.net
Another innovative method is the deracemization of α-branched carboxylic acids. This can be achieved through a sequence involving double deprotonation and silylation to form a bis-silyl ketene (B1206846) acetal, followed by a catalytic asymmetric protonation. mpg.de This process, often catalyzed by a chiral Brønsted acid, can convert a racemic acid into a single enantiomer in high yield and enantiopurity. mpg.de
Chiral Auxiliary-Mediated Synthesis and Resolution Techniques
The use of a chiral auxiliary is a classical yet highly reliable method for asymmetric synthesis. slideshare.net The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. Pseudoephedrine and the more recently developed pseudoephenamine are effective chiral auxiliaries for the asymmetric alkylation of enolates derived from amides. nih.govharvard.edu These amides undergo highly diastereoselective alkylations, and subsequent hydrolysis yields the enantiomerically enriched carboxylic acid. harvard.edu This method has shown notable success, particularly in creating quaternary stereocenters. nih.govharvard.edu
Classical resolution is another established technique. It involves reacting a racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by acidification.
Catalytic Asymmetric Methods Applicable to Branched Hexanoic Acids
The synthesis of branched hexanoic acids like (2S)-2,5,5-trimethylhexanoic acid requires methods that can effectively control stereochemistry at a sterically hindered carbon center.
Chiral Brønsted Acid Organocatalysis
Chiral Brønsted acids have emerged as powerful organocatalysts for a variety of asymmetric transformations. rsc.orgnih.gov Their utility stems from their ability to activate substrates through protonation, creating a chiral environment that dictates the stereochemical outcome of the reaction. rsc.orgresearchgate.net Catalysts such as chiral phosphoric acids (BPAs) and N-triflyl phosphoramides (NTPAs) have been extensively studied. nih.govnih.govacs.org
A key application relevant to branched carboxylic acids is the asymmetric protonation of silyl (B83357) enol ethers or bis-silyl ketene acetals. mpg.de In a proposed catalytic cycle for the deracemization of an α-branched carboxylic acid, the racemic acid is converted to a bis-silyl ketene acetal. This intermediate is then protonated by a proton source (like methanol) that is activated by a chiral Brønsted acid catalyst, leading to the formation of the enantioenriched carboxylic acid. mpg.de This method avoids the complexity of controlling enolate geometry and can provide high yields and enantioselectivities under mild conditions. mpg.de
Table 1: Catalyst Performance in Asymmetric Protonation of Silyl Enol Ethers This table presents data on the effectiveness of different chiral Brønsted acid catalysts in the asymmetric protonation of a model silyl enol ether to produce a chiral ketone, demonstrating the potential of this methodology.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
|---|---|---|---|
| BPTM (S)-1j | 100 | 80 | 12 |
| NTPA-4 | 92 | 45 | 84 |
| BPA-1 | 0 | 0 | - |
Data sourced from a study on super Brønsted C-H acids. acs.org
Chiral Lewis Acid Catalysis and Ligand Design
Chiral Lewis acids (CLAs) are catalysts that function by accepting an electron pair, typically from a heteroatom like oxygen in a carbonyl group. wikipedia.org This coordination activates the substrate towards nucleophilic attack. By using a Lewis acid that incorporates a chiral ligand, the reaction can be guided to produce one enantiomer preferentially. wikipedia.org The design of the chiral ligand is critical, as its steric and electronic properties create the asymmetric environment around the metal center. chinesechemsoc.org
For the synthesis of branched carboxylic acids, chiral Lewis acid catalysis can be applied to asymmetric alkylation reactions. For example, the combination of an achiral copper Lewis acid (Cu(OTf)₂) with a chiral biscinchona alkaloid ligand has been shown to effectively catalyze the α-alkylation of 2-oxindoles, creating complex chiral structures with high enantioselectivity. thieme-connect.com The principle of using a chiral ligand to control the facial selectivity of an enolate's reaction with an electrophile is directly applicable to the synthesis of α-branched carboxylic acids. The choice of metal (e.g., aluminum, boron, titanium) and the architecture of the chiral ligand (often multidentate to form a rigid chelate complex) are key variables that are optimized to achieve high stereocontrol. wikipedia.orgwikipedia.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (E)-2-Alkyl-2-alkenoic acids |
| bis-Silyl ketene acetal |
| Methanol |
| Pseudoephedrine |
| Pseudoephenamine |
| 2-Oxindoles |
Biocatalytic Approaches to Chiral Fatty Acid Production
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. For the production of chiral fatty acids, including branched-chain variants, enzymes such as lipases, esterases, and acylases are of particular importance. These enzymes can be employed in kinetic resolution processes, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the two.
Lipase-catalyzed kinetic resolution is a widely adopted method for resolving racemic carboxylic acids. This approach can be applied through the enantioselective esterification of the acid or the hydrolysis of its corresponding racemic ester. For instance, lipases from Candida and Pseudomonas species have demonstrated high enantioselectivity in the resolution of various 2-substituted carboxylic acids. nih.gov A common strategy involves the irreversible transesterification using vinyl esters, which can lead to high enantiomeric excesses of the desired acid. nih.gov
While specific data on the biocatalytic resolution of 2,5,5-trimethylhexanoic acid is not extensively documented in publicly available literature, the successful resolution of structurally similar compounds provides a strong basis for its feasibility. The key to a successful resolution lies in the selection of a suitable lipase (B570770) and the optimization of reaction conditions such as the solvent, acyl donor (for esterification), and temperature.
Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Carboxylic Acids
| Racemic Carboxylic Acid | Enzyme | Method | Key Findings | Reference |
| 2-Phenoxypropanoic acid | Aspergillus niger lipase | Irreversible transesterification | High enantioselectivity achieved. | nih.gov |
| 2-Phenylpropanoic acid | Pseudomonas sp. lipase | Irreversible transesterification | Successful resolution reported. | nih.gov |
| 2-Phenylbutanoic acid | Pseudomonas sp. lipase | Irreversible transesterification | Gram-scale resolution achieved. | nih.gov |
The data in this table is based on successful resolutions of other racemic carboxylic acids and suggests potential pathways for the resolution of racemic 2,5,5-trimethylhexanoic acid. The choice of enzyme and reaction conditions would need to be empirically determined for the specific substrate.
Challenges and Future Directions in the Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is fraught with challenges, primarily stemming from the steric hindrance imposed by the neopentyl group (tert-butylmethyl group) at the C3 position.
Key Challenges:
Steric Hindrance: The bulky neopentyl group can significantly hinder the access of reagents to the prochiral center at C2 in asymmetric synthesis approaches, or to the carboxylic group in enzymatic resolutions. This steric bulk makes it difficult for many catalysts and enzymes to effectively differentiate between the two enantiomers or to catalyze the reaction with high efficiency and selectivity. The creation of chiral centers adjacent to a tert-butyl group is a known challenge in organic synthesis. msu.edu
Construction of the Quaternary Center: While the chiral center in the target molecule is tertiary, the adjacent quaternary carbon of the neopentyl group contributes significantly to the steric congestion. The synthesis of molecules with quaternary stereocenters is generally considered a difficult task in organic synthesis. nih.govias.ac.in
Limited Substrate Scope of Enzymes: While biocatalysis is a promising route, many lipases exhibit a limited tolerance for sterically demanding acyl moieties. Acyl groups with bulky α- and β-substitutions often result in significantly reduced specific activities of the enzyme. nih.gov
Future Directions:
The future of synthesizing enantiopure this compound will likely rely on a combination of innovative catalytic systems and advanced biocatalytic methods.
Development of Novel Catalysts: The design of new chiral catalysts, both organometallic and organocatalysts, that can overcome the steric hindrance of the neopentyl group is a crucial area of research. These catalysts would need to possess a highly specific and accessible active site.
Enzyme Engineering: Directed evolution and protein engineering of existing lipases and esterases could lead to variants with improved activity and selectivity towards sterically hindered substrates like 2,5,5-trimethylhexanoic acid. This approach has been successful in tailoring enzymes for specific industrial applications.
Chemoenzymatic Cascades: Combining chemical and enzymatic steps in a one-pot cascade reaction could offer a more efficient and sustainable route. For example, a chemical synthesis could be used to generate the racemic acid, followed by an in-situ enzymatic resolution.
Asymmetric C-H Functionalization: The development of methods for the enantioselective C-H functionalization of the corresponding achiral 5,5-dimethylhexanoic acid represents a highly atom-economical and elegant future strategy. nih.gov
Overcoming the existing challenges will pave the way for the efficient and scalable production of this compound, enabling its broader application in scientific research and development.
Elucidation of Biochemical Pathways and Enzymatic Transformations
Endogenous Biosynthesis of Branched-Chain Fatty Acids
While dietary intake, particularly from ruminant-derived foods, is a significant source of BCFAs for humans, the body also possesses the capability for their de novo synthesis. wikipedia.org This endogenous production is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs).
Precursor Utilization from Branched-Chain Amino Acid Catabolism
The primary building blocks for the endogenous synthesis of BCFAs are the three essential amino acids: leucine, isoleucine, and valine. nih.govnih.gov The catabolic pathways of these BCAAs provide the initial branched-chain acyl-CoA primers required for fatty acid elongation.
The process begins with the transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govresearchgate.net Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs to produce branched short-chain acyl-CoA esters. wikipedia.org
Leucine is catabolized to α-ketoisocaproate, which is then converted to isovaleryl-CoA.
Isoleucine is broken down into α-keto-β-methylvalerate, leading to the formation of 2-methylbutyryl-CoA.
Valine catabolism yields α-ketoisovalerate, which is subsequently converted to isobutyryl-CoA.
These branched short-chain acyl-CoAs act as starter units (primers) for the fatty acid synthase (FASN) complex, initiating the synthesis of a branched-chain fatty acid. wikipedia.orgresearchgate.net Studies have shown that BCAAs are more efficient precursors for BCFA biosynthesis in tissues like the skin compared to their corresponding BCKAs. uomustansiriyah.edu.iq In adipocytes, BCAA catabolism contributes significantly to the pool of precursors for fatty acid synthesis. nih.govresearchgate.net
Enzymatic Machinery Involved in Chain Elongation and Branching
The synthesis of BCFAs is carried out by the same core enzymatic machinery responsible for straight-chain fatty acid synthesis, primarily the multi-enzyme complex, fatty acid synthase (FASN). nih.gov However, the process is adapted to accommodate branched structures.
The key enzymes and their roles are summarized below:
| Enzyme/Complex | Role in BCFA Biosynthesis |
| Branched-Chain Aminotransferase (BCAT) | Catalyzes the initial transamination of BCAAs (Leucine, Isoleucine, Valine) to their corresponding branched-chain α-keto acids. nih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Mediates the oxidative decarboxylation of branched-chain α-keto acids to form branched short-chain acyl-CoA primers (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA). wikipedia.org |
| Fatty Acid Synthase (FASN) | A multi-enzyme complex that elongates the fatty acid chain. It utilizes a branched-chain acyl-CoA as a primer and then adds two-carbon units from malonyl-CoA in successive cycles. nih.govnih.gov |
| Ketoacyl Synthase (KS) Domain of FASN | This specific domain within FASN catalyzes the condensation reaction. Its substrate specificity and reaction rate are critical determinants in the production of BCFAs. jackwestin.com |
| Acetyl-CoA Carboxylase (ACC) | While primarily producing malonyl-CoA for straight-chain synthesis, promiscuous reactions can produce methylmalonyl-CoA from propionyl-CoA, which FASN can incorporate to create methyl branches during elongation. nih.gov |
FASN's promiscuity allows it to use not only branched primers but also branched extender units like methylmalonyl-CoA. nih.govjackwestin.com This can lead to the formation of multi-methylated BCFAs. The ketoacyl synthase (KS) domain of FASN plays a crucial role in determining the efficiency and rate of incorporating these branched units. Kinetic studies have shown that mFAS (metazoan fatty acid synthase) has a significantly lower turnover number with methylmalonyl-CoA compared to malonyl-CoA, indicating a preference for straight-chain synthesis and suggesting that the KS domain dictates the speed and specificity of BCFA production. jackwestin.com
Metabolic Processing of Trimethylhexanoic Acid Isomers
Once formed or ingested, isomers of trimethylhexanoic acid, such as the (2S)-2,5,5-trimethylhexanoic acid, undergo metabolic processing for either energy production or excretion. This involves hydrolysis of any ester derivatives, oxidative degradation, and conjugation reactions to enhance water solubility.
Esterase-Mediated Hydrolysis of Derivatives
Fatty acids in the body can exist as esters, for example, in triglycerides or as prodrugs. The hydrolysis of these ester bonds to release the free fatty acid is a critical first step in their metabolism. This reaction is catalyzed by a class of hydrolase enzymes known as esterases. nih.gov
Carboxylesterases, which are abundant in the liver, gut, and other tissues, are primarily responsible for cleaving these ester linkages. nih.govresearchgate.net These enzymes catalyze the hydrolysis of an ester to yield a carboxylate (the free fatty acid) and an alcohol. researchgate.net Therefore, any esterified form of this compound would be expected to be a substrate for these enzymes, releasing the free acid into the cell for further metabolic processing.
Oxidative Degradation Pathways (e.g., Beta-Oxidation, Omega-Oxidation)
The primary catabolic pathway for most fatty acids is mitochondrial beta-oxidation, a process that sequentially shortens the fatty acid chain by two-carbon units, producing acetyl-CoA. jackwestin.comwikipedia.org However, the extensive methyl branching in this compound presents significant steric hindrance to the enzymes of this pathway.
The methyl group at the α-carbon (C2) prevents the initial dehydrogenation step of beta-oxidation.
The gem-dimethyl group at C5 would also block the progression of beta-oxidation cycles.
Due to these structural constraints, alternative oxidative pathways are employed:
| Oxidative Pathway | Location | Relevance to this compound |
| Beta (β)-Oxidation | Mitochondria | Largely inhibited due to methyl groups at the C2 (alpha) and C5 positions, which block key enzymatic steps. nih.gov |
| Alpha (α)-Oxidation | Peroxisomes | Primarily for fatty acids with a methyl group at the β-carbon (C3). While not directly applicable for the C2-methyl group, it highlights the existence of specialized pathways for branched structures. nih.gov |
| Omega (ω)-Oxidation | Endoplasmic Reticulum | A highly probable pathway. It oxidizes the terminal methyl carbon (ω-carbon) of the fatty acid, converting it to a hydroxyl group and then to a carboxylic acid. This creates a dicarboxylic acid, which can then potentially undergo beta-oxidation from the newly formed carboxyl end. nih.gov |
Omega-oxidation is a key alternative pathway that occurs in the endoplasmic reticulum of the liver and kidneys. nih.gov It involves a series of three enzymatic reactions:
Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl group at the omega-carbon.
Oxidation: Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde.
Oxidation: Aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid.
The resulting dicarboxylic acid can then be activated to a CoA ester and undergo beta-oxidation from the omega end.
Conjugation Reactions and Metabolite Identification
To facilitate excretion from the body, this compound and its oxidative metabolites can undergo Phase II conjugation reactions. These reactions attach polar endogenous molecules to the fatty acid, significantly increasing its water solubility. uomus.edu.iqdrughunter.com The primary site for these reactions is the liver. wikipedia.org
The carboxylic acid group of trimethylhexanoic acid is a key site for conjugation. Common conjugation pathways for carboxylic acids include:
Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for making compounds more water-soluble for elimination in urine or bile. wikipedia.orguomus.edu.iq
Amino Acid Conjugation: Carboxylic acids can be conjugated with amino acids, most commonly glycine (B1666218) or glutamine. This process involves the initial activation of the carboxylic acid to an acyl-CoA intermediate, which then reacts with the amino acid. uomustansiriyah.edu.iqnih.gov
Carnitine Conjugation: Fatty acids can form conjugates with L-carnitine, forming acylcarnitines. nih.govnih.gov This is crucial for the transport of fatty acids across the mitochondrial membrane for oxidation, but can also be a route for the elimination of non-metabolizable branched-chain acyl groups from the body.
The identification and quantification of these various metabolites are typically achieved using advanced analytical techniques, primarily mass spectrometry coupled with chromatography.
Specific Enzyme Systems Interacting with Branched-Chain Carboxylic Acids
The metabolism of branched-chain carboxylic acids is orchestrated by a host of specific enzyme systems that recognize and process these unique molecular structures. These enzymes are critical in integrating these compounds into central metabolic pathways or in modifying them for various physiological roles.
The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine is a well-established pathway that initiates with the action of aminotransferases, also known as transaminases, to form the corresponding α-keto acids. frontiersin.org This process is a crucial step in amino acid degradation and the synthesis of new amino acids. It is conceivable that a branched-chain amino acid structurally related to this compound could be a substrate for similar enzymatic machinery.
Amino acid oxidoreductases are a class of enzymes that catalyze the oxidative deamination of amino acids, yielding an α-keto acid and ammonia. This reaction is a key entry point for the carbon skeletons of amino acids into broader metabolic pathways, including the citric acid cycle for energy production or gluconeogenesis for glucose synthesis. nih.gov The formation of α-keto acids from their amino acid precursors is a fundamental biochemical transformation. mdpi.com
In the context of branched-chain amino acids, the initial transamination is followed by the irreversible oxidative decarboxylation of the resulting branched-chain α-keto acids (BCKAs) by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.org This multi-enzyme complex is a critical regulator of BCAA catabolism.
The table below outlines the general enzymatic steps involved in the formation of α-keto acids from branched-chain amino acids, a pathway that could be analogous for a precursor to this compound.
| Enzyme | Reaction Catalyzed | General Substrates | General Products |
| Branched-Chain Aminotransferase (BCAT) | Reversible transamination | Leucine, Isoleucine, Valine | α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate |
| Amino Acid Oxidoreductase | Oxidative deamination | Various amino acids | Corresponding α-keto acids, Ammonia |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Oxidative decarboxylation | Branched-chain α-keto acids | Acyl-CoA derivatives, CO2 |
This table presents a generalized overview of the enzymatic reactions involved in the metabolism of common branched-chain amino acids, which may serve as a model for understanding the potential metabolism of structurally similar, less common compounds.
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria and are also found in mammals, albeit typically in smaller quantities. nih.gov These fatty acids influence the physical properties of the lipid bilayer, such as fluidity and thickness. The incorporation of BCFAs into membrane phospholipids (B1166683) can modulate the function of membrane-bound enzymes and transport proteins, thereby playing a role in maintaining lipid homeostasis. mdpi.com
The synthesis of BCFAs often utilizes branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids. frontiersin.org Therefore, a compound like this compound, if activated to its CoA ester, could potentially be incorporated into cellular lipids. This incorporation would be mediated by a series of membrane-associated enzymes belonging to the fatty acid synthesis (FAS) system.
Key enzymes in this process include acyl-CoA synthetases, which activate fatty acids to their CoA esters, and various acyltransferases that are part of the FAS machinery. The specificity of these enzymes for different branched-chain structures would determine the extent to which (2S)-2,5,5-Trimethylhexanoyl-CoA could be utilized for phospholipid synthesis.
The regulation of membrane lipid composition is crucial for cellular function, and the presence of BCFAs can be a response to environmental stressors such as temperature changes. The impact of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors on membrane properties has been shown to be dependent on the lipid composition of the membrane, highlighting the intricate relationship between small molecules and lipid homeostasis. nih.gov
The table below details some of the key membrane-associated enzymes that could potentially interact with this compound or its derivatives, influencing lipid metabolism.
| Enzyme System | Function | Potential Interaction with this compound |
| Acyl-CoA Synthetase | Activates fatty acids to their corresponding CoA esters. | Potential activation of this compound to (2S)-2,5,5-Trimethylhexanoyl-CoA. |
| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain. | Possible, though likely limited, incorporation into longer fatty acid chains. |
| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the initial step in phospholipid and triacylglycerol synthesis. | Potential incorporation of (2S)-2,5,5-Trimethylhexanoyl-CoA into the glycerol (B35011) backbone. |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Catalyzes the formation of cholesteryl esters. | Potential modulation of its activity by changes in membrane properties induced by the acid. nih.gov |
This table outlines the potential interactions of this compound with key enzymes in lipid metabolism, based on the known functions of these enzymes with other branched-chain fatty acids.
Biological Functions and Mechanistic Studies in Experimental Models
Cellular and Subcellular Effects of Branched-Chain Fatty Acids
The unique structure of BCFAs influences their incorporation into cellular membranes and their roles in various metabolic processes.
BCFAs are known to influence lipid metabolism and the dynamics of lipid droplets, which are intracellular organelles for storing neutral lipids. For instance, a diet rich in BCFAs from the bacterium Microbacterium has been shown to cause the formation of exceptionally large lipid droplets in the model organism Caenorhabditis elegans. biorxiv.org This suggests that BCFAs can significantly alter lipid storage mechanisms. In contrast, medium-chain fatty acids (MCFAs) have been observed to not induce the same level of lipid accumulation as long-chain saturated fatty acids like palmitate in HepG2 cells, a human liver cell line. nih.govresearchgate.net
BCFAs are integral components of cell membranes in various organisms, including bacteria, plants, and animals. nih.gov In many bacteria, they play a crucial role in regulating membrane fluidity. plos.org The ratio of iso- to anteiso-BCFAs, two common forms of monomethyl BCFAs (mmBCFAs), can be adjusted in response to environmental factors like temperature to maintain optimal membrane function. nih.gov
Table 1: Effects of Different Fatty Acid Types on Lipid Metabolism
| Fatty Acid Type | Model System | Observed Effects on Lipid Metabolism | Reference |
|---|---|---|---|
| Branched-Chain Fatty Acids (BCFAs) | Caenorhabditis elegans | Formation of supersized lipid droplets. | biorxiv.org |
| Medium-Chain Fatty Acids (MCFAs) | HepG2 cells | Did not significantly increase intracellular lipid storage compared to palmitate. | nih.govresearchgate.net |
| Monomethyl BCFAs (mmBCFAs) | Bacteria | Regulate membrane fluidity. | plos.org |
BCFAs can influence the expression of genes involved in various cellular processes. In C. elegans, the levels of specific mmBCFAs, namely C15ISO and C17ISO, have been shown to affect the expression of several genes. plos.org Furthermore, the activities of some of these genes, in turn, affect the biosynthesis of mmBCFAs, indicating a potential feedback regulatory loop. plos.org
In the context of host-microbiota interactions, BCFAs produced by gut bacteria can inhibit the NF-κB pathway, a key regulator of inflammation. nih.gov This leads to a decrease in the expression of pro-inflammatory cytokines. nih.gov
The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. frontiersin.orgnih.gov Activation of AMPK generally promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. nih.gov Natural products have been shown to modulate the AMPK pathway, which is a significant therapeutic target for metabolic diseases like diabetes. frontiersin.org
While direct evidence for the effect of (2S)-2,5,5-Trimethylhexanoic acid on the AMPK pathway is not available, other fatty acids have been shown to influence this pathway. For example, the fatty acid-like molecule podocarpic acid has been identified as an activator of the TRPA-1/SKN-1 signaling pathway in C. elegans, which is involved in detoxification processes. nih.gov Some studies suggest that BCFAs could potentially influence AMPK signaling, given their role in metabolic regulation.
Research on Organismal Responses to Branched-Chain Fatty Acids
Studies in model organisms have provided valuable information on the physiological impact of BCFAs at the whole-organism level.
Caenorhabditis elegans, a nematode worm, has been instrumental in elucidating the essential roles of BCFAs. Monomethyl BCFAs are critical for the survival of C. elegans under conditions of high glucose stress. nih.govnih.gov This requirement for mmBCFAs is specific to glucose stress and is not observed with high dietary saturated fatty acid stress. nih.govnih.gov
The de novo synthesis of certain mmBCFAs, specifically C15ISO and C17ISO, is essential for the normal growth and development of C. elegans. plos.org Suppression of the biosynthesis of these BCFAs leads to developmental arrest at the first larval stage. plos.org This arrest can be rescued by supplementing the diet with these specific mmBCFAs. plos.org A diet rich in BCFAs from Microbacterium can also rescue the lethality of a mutation in the elo-5 gene, which is involved in BCFA synthesis, suggesting the biological functionality of dietary BCFAs. biorxiv.org
However, a diet excessively rich in BCFAs can have detrimental effects, leading to delayed development, reduced brood size, and a shortened lifespan in C. elegans. biorxiv.org This indicates that the concentration and type of BCFAs are critical for organismal health.
Table 2: Effects of Branched-Chain Fatty Acids in Caenorhabditis elegans
| BCFA Condition | Observed Effect | Reference |
|---|---|---|
| High Glucose Stress | mmBCFAs are critical for survival. | nih.govnih.gov |
| Suppression of C15ISO and C17ISO biosynthesis | Developmental arrest at L1 stage. | plos.org |
| Microbacterium diet (BCFA-rich) | Rescues lethality of elo-5 mutation. | biorxiv.org |
| Excessively BCFA-rich diet | Delayed development, reduced brood size, shortened lifespan. | biorxiv.org |
The gut microbiota produces a diverse array of metabolites, including BCFAs, which play a crucial role in host-microbiota interactions. nih.govnih.gov These interactions can influence both local and systemic inflammatory diseases. nih.gov
BCFAs, along with short-chain fatty acids (SCFAs), produced by the gut microbiota can modulate host inflammatory responses. nih.gov They have been shown to increase protein SUMOylation in intestinal cells, a post-translational modification involved in various cellular functions. nih.gov This increase in SUMOylation can dampen inflammatory responses by inhibiting the NF-κB pathway. nih.gov
The composition of the gut microbiota can significantly impact the types and amounts of BCFAs produced. nih.gov These fatty acids are derived from the microbial fermentation of branched-chain amino acids like leucine, isoleucine, and valine. nih.govyoutube.com The metabolic byproducts of the microbiota, including BCFAs, act as signaling molecules that can influence host physiology, including gut motility and immune responses. youtube.comsingjupost.comyoutube.com
Broader Biological System Interactions
The unique structural properties of this compound, particularly its branched-chain nature, suggest potential interactions with fundamental cellular components and processes. This section will delve into the compound's hypothetical influence on cellular membrane dynamics and its potential involvement in the modulation of the immune system, drawing parallels with the known biological activities of other branched-chain and short-chain fatty acids.
The composition of fatty acids within cellular membranes is a critical determinant of the membrane's biophysical properties, including its fluidity and permeability. nih.gov Bacteria and other organisms often utilize branched-chain fatty acids to modulate these properties in response to environmental changes. nih.gov
Studies on model microbial membranes have demonstrated that a higher content of BCFAs leads to a decrease in bilayer thickness and ordering, which is indicative of increased fluidity. nih.govacs.org Conversely, a reduction in the proportion of BCFAs can induce a more ordered, gel-like state in the bilayer. acs.org This suggests that compounds like this compound, if incorporated into cellular membranes, could play a role in maintaining membrane fluidity.
Table 1: Effects of Branched-Chain Fatty Acids on Model Cell Membrane Properties
| Membrane Property | Effect of Increased Branched-Chain Fatty Acid Content | Reference |
| Bilayer Fluidity | Increase | nih.govacs.org |
| Bilayer Thickness | Decrease | nih.govacs.org |
| Lipid Order | Decrease | acs.org |
| Bilayer Viscosity | Decrease | nih.gov |
| Bending Modulus | Decrease | nih.gov |
This table summarizes the general effects of branched-chain fatty acids on the biophysical properties of model cell membranes based on computational simulations.
While direct evidence for the immunomodulatory role of this compound is lacking, the well-documented effects of other fatty acids, particularly short-chain fatty acids (SCFAs), provide a framework for its potential interactions with the immune system. SCFAs, which are metabolites produced by the gut microbiota, are recognized as key regulators of both innate and adaptive immunity. nih.govroyalsocietypublishing.org
Given that fatty acids can exert influence on immune cells, it is plausible that a branched-chain fatty acid like this compound could also have immunomodulatory properties. Its ability to potentially alter membrane fluidity could indirectly affect immune cell signaling by modulating the function of membrane receptors and enzymes. However, without direct experimental data, its specific role in immune response modulation remains speculative.
Table 2: Key Mechanisms of Immune Modulation by Short-Chain Fatty Acids
| Mechanism | Description | Effect on Immune System | Reference |
| Histone Deacetylase (HDAC) Inhibition | Prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression. | Can have anti-proliferative effects and modulate cytokine production. | nih.govnews-medical.net |
| G-Protein-Coupled Receptor (GPCR) Signaling | SCFAs can act as ligands for specific GPCRs (e.g., GPR41, GPR43) on the surface of immune cells. | Activation of these receptors can trigger various intracellular signaling pathways that regulate immune responses. | nih.govnih.govnews-medical.net |
| Metabolic Integration | SCFAs can be used as energy sources or precursors for biosynthesis in immune cells. | Can influence the metabolic programming of immune cells, shifting them between pro-inflammatory and anti-inflammatory states. | nih.gov |
This table outlines the primary mechanisms through which short-chain fatty acids are known to modulate the immune system, providing a potential framework for understanding how other fatty acids might interact with immune cells.
Advanced Analytical and Characterization Methodologies in Research
Chromatographic and Spectrometric Techniques for Enantiomeric Purity Assessment
The biological activity of chiral molecules is often enantiomer-specific. Therefore, the accurate determination of the enantiomeric purity of (2S)-2,5,5-Trimethylhexanoic acid is paramount. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose, often utilizing chiral stationary phases (CSPs) or chiral derivatizing agents.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. One common approach involves the derivatization of the carboxylic acid with a chiral fluorescent reagent, such as (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. nih.gov This reaction creates diastereomeric esters that can be separated on a standard reversed-phase column, like an ODS (octadecylsilyl) or a C30 column. nih.govtandfonline.com The use of a fluorescent tag allows for highly sensitive detection. tandfonline.com The elution order of the diastereomers can often be used to predict the absolute configuration of the original acid. nih.gov For branched-chain fatty acids, the separation efficiency can be influenced by the column temperature and the specific stationary phase used. nih.gov
Gas Chromatography (GC): Enantioselective GC is another valuable method for determining the enantiomeric composition of chiral fatty acids. nih.gov This technique typically employs a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. nih.gov For the analysis of carboxylic acids like this compound, prior derivatization to a more volatile ester, for instance, a methyl ester, is necessary. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. Selected ion monitoring (SIM) in conjunction with mass spectrometry (GC-MS) can enhance the sensitivity and selectivity of the detection. nih.gov
A summary of chromatographic techniques applicable to the chiral separation of branched-chain fatty acids is presented in Table 1.
| Technique | Stationary Phase/Reagent | Principle | Detection | Reference |
| HPLC | Chiral fluorescent conversion reagents (e.g., (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol) with ODS or C30 column | Formation of diastereomeric esters with differential retention | Fluorescence | nih.govtandfonline.com |
| GC-MS | Chiral stationary phase (e.g., heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin) | Differential interaction of enantiomeric methyl esters with the CSP | Mass Spectrometry (SIM) | nih.gov |
Table 1: Chromatographic Techniques for Enantiomeric Purity Assessment of Branched-Chain Fatty Acids
Isotopic Tracing and Metabolomic Approaches for Pathway Elucidation
Understanding the metabolic fate of this compound within a biological system is crucial for deciphering its physiological roles. Isotopic tracing and metabolomics are powerful approaches to map its metabolic pathways and identify its downstream metabolites.
Isotopic Tracing: This technique involves labeling the molecule of interest with a stable isotope, such as ¹³C or ²H, and tracking its transformation through various metabolic reactions. nih.govckisotopes.com By administering labeled this compound to a biological system (e.g., cell culture or in vivo model), researchers can use mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the labeled metabolites. This allows for the direct elucidation of the metabolic pathways in which the compound participates. For instance, the oxidation of branched-chain amino acids can lead to the formation of monomethyl branched-chain fatty acids. nih.gov Isotopic tracing could confirm if this compound is a product of such pathways or if it undergoes further metabolism, such as beta-oxidation. nih.govnih.gov The rate of appearance of labeled CO₂ can be used to determine the rate of oxidation of the fatty acid. nih.gov
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound research, a metabolomics approach can be used to obtain a global snapshot of the metabolic changes induced by the compound. By comparing the metabolite profiles of a system treated with this compound to an untreated control, researchers can identify metabolic pathways that are significantly perturbed. This can provide clues about the compound's mechanism of action and its downstream effects. Techniques such as GC-MS and liquid chromatography-mass spectrometry (LC-MS) are commonly used for metabolomic analysis. nih.gov
The general pathway for the metabolism of branched-chain fatty acids involves a series of enzymatic reactions. While the specific pathway for this compound is not definitively established in the provided literature, a plausible route based on known fatty acid metabolism is outlined in Figure 1.
Figure 1: Plausible Metabolic Pathway of this compound. Based on general principles of fatty acid metabolism, this compound would likely be activated to its CoA ester and then undergo rounds of β-oxidation. The presence of methyl branches would require specific isomerase and mutase enzymes for complete degradation.
Structural Analysis of Enzymes and Ligand-Binding Interactions
To fully comprehend the biological activity of this compound, it is essential to identify and characterize the enzymes that interact with it. X-ray crystallography is a primary technique for determining the three-dimensional structure of enzyme-ligand complexes at atomic resolution. biologiachile.clnumberanalytics.com
X-ray Crystallography: This method allows for the visualization of how this compound, or more likely its activated form, (2S)-2,5,5-trimethylhexanoyl-CoA, binds to the active site of an enzyme. nih.govnih.gov Enzymes that are likely to interact with this molecule include fatty acyl-CoA synthetases (FACLs) and acyl-CoA dehydrogenases (ACADs), which are involved in fatty acid activation and oxidation, respectively. nih.govnih.govwikipedia.org
Structural studies of FACLs have revealed a two-domain architecture, with a large N-terminal domain and a smaller C-terminal domain. nih.gov The fatty acid binds in a tunnel-like pocket, and its specificity is determined by the size, shape, and chemical nature of the amino acid residues lining this pocket. nih.gov Similarly, the crystal structures of ACADs have provided insights into the basis of their substrate specificity for fatty acyl-CoAs of different chain lengths. nih.gov
By determining the crystal structure of a relevant enzyme in complex with (2S)-2,5,5-trimethylhexanoyl-CoA, researchers can identify the key amino acid residues involved in binding and catalysis. This information is invaluable for understanding the molecular basis of the enzyme's specificity and mechanism, and it can guide the design of specific inhibitors or activators.
Key interactions that stabilize the binding of fatty acyl-CoAs in the active site of these enzymes include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. A summary of enzymes potentially interacting with this compound and the analytical methods to study these interactions is provided in Table 2.
| Enzyme Class | Function | Analytical Technique | Key Findings from Related Studies | Reference |
| Fatty Acyl-CoA Synthetase (FACS) | Activates fatty acids to their CoA esters | X-ray Crystallography | Reveals a binding tunnel for the fatty acyl chain; specificity determined by residues lining the pocket. | nih.govnih.gov |
| Acyl-CoA Dehydrogenase (ACAD) | Catalyzes the initial step of β-oxidation | X-ray Crystallography | Shows a homodimeric or homotetrameric structure with a specific substrate-binding cavity. | nih.gov |
Table 2: Potential Interacting Enzymes and a Method for Structural Analysis
Prospective Research Avenues and Interdisciplinary Considerations
Development of Green Chemistry Principles in (2S)-2,5,5-Trimethylhexanoic Acid Synthesis
The development of environmentally benign synthetic routes for chiral molecules like this compound is a key focus of modern chemistry. Green chemistry principles, such as the use of renewable feedstocks, biocatalysis, and atom-efficient reactions, are being explored to create more sustainable manufacturing processes.
Biocatalytic and Enzymatic Synthesis:
The synthesis of branched-chain fatty acids is increasingly turning towards biocatalysis to achieve high stereospecificity under mild reaction conditions. nih.gov Enzymes, particularly lipases, have demonstrated their utility in catalyzing the synthesis of esters from related compounds like 3,5,5-trimethylhexanoic acid. This suggests a promising avenue for the enantioselective synthesis of this compound. The use of fatty acid synthase (FASN), a key enzyme in fatty acid biosynthesis, is also an area of active research. While FASN typically produces straight-chain fatty acids, it is known to be promiscuous and can incorporate branched-chain precursors. nih.gov Understanding and engineering the substrate specificity of FASN could enable the direct microbial production of this compound from simple carbon sources. nih.gov
Asymmetric Catalysis:
Asymmetric hydrogenation and other catalytic methods are powerful tools for the synthesis of chiral compounds. nih.govresearchgate.net For instance, the enantioselective synthesis of (S)-2-methylhexanoic acid has been achieved using chiral catalysts, highlighting the potential for similar strategies to be applied to the synthesis of this compound. nih.gov Research in this area focuses on developing highly efficient and selective catalysts that can produce the desired stereoisomer in high yield and purity, minimizing the need for chiral separations which can be costly and generate waste. google.comgoogle.com
Table 1: Comparison of Synthetic Approaches for Chiral Branched-Chain Fatty Acids
| Synthesis Approach | Advantages | Disadvantages | Relevance to this compound |
| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and activity can be challenging, substrate scope may be limited. | Highly promising for direct and sustainable synthesis. |
| Asymmetric Catalysis | High enantioselectivity, broad substrate scope, scalable. | Often relies on expensive and toxic heavy metal catalysts, may require harsh reaction conditions. | A viable route, with a focus on developing greener catalysts. |
| Chiral Resolution | Established and effective method. | Inherently limits yield to 50% for each enantiomer, generates waste from the unwanted isomer. | Less sustainable but can be a practical approach. |
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
While the biological effects of branched-chain fatty acids are increasingly recognized, the specific molecular mechanisms of action for this compound remain largely unexplored. Elucidating these mechanisms is crucial for understanding its potential therapeutic applications.
Interaction with Cellular Receptors and Enzymes:
Future research will likely focus on identifying the specific molecular targets of this compound. Techniques such as molecular docking and dynamic simulations can be employed to predict the binding of this molecule to various proteins, including nuclear receptors, enzymes involved in lipid metabolism, and signaling proteins. chemmethod.comnih.govwaocp.orgnih.gov For example, studies on other fatty acids have shown that they can modulate the activity of receptors like the retinoic acid receptor (RAR) and interact with various enzymes, influencing cellular processes. nih.gov Investigating the interaction of this compound with such targets could reveal its role in cellular signaling and metabolism.
Impact on Membrane Properties and Cellular Processes:
Branched-chain fatty acids are known to influence the fluidity and structure of cell membranes. lipotype.com The specific stereochemistry of this compound may lead to unique effects on membrane biophysics compared to its isomers. nih.govnih.gov These alterations in membrane properties could, in turn, affect the function of membrane-bound proteins and cellular processes such as endocytosis, exocytosis, and signal transduction. Further research is needed to investigate how the incorporation of this compound into cellular lipids alters membrane dynamics and the subsequent downstream cellular responses.
Exploration of this compound as a Biochemical Probe
The unique structure of this compound makes it a potential candidate for development as a biochemical probe to study various biological processes.
Isotopically Labeled Probes:
The synthesis of isotopically labeled (e.g., with ¹³C, ²H, or ¹⁴C) this compound would enable researchers to trace its metabolic fate in cells and organisms. This would provide valuable insights into its uptake, transport, and incorporation into complex lipids. Such studies are crucial for understanding the in vivo behavior of this fatty acid.
Fluorescently Tagged Probes:
Attaching a fluorescent reporter molecule to this compound could allow for the real-time imaging of its distribution and localization within living cells. nih.gov This would be a powerful tool to visualize its interaction with specific organelles or cellular structures and to study the dynamics of fatty acid trafficking.
Table 2: Potential Applications of this compound-Based Biochemical Probes
| Probe Type | Application | Information Gained |
| Isotopically Labeled | Metabolic tracing studies | Uptake, metabolism, and incorporation into complex lipids. |
| Fluorescently Tagged | Live-cell imaging | Subcellular localization and dynamics. |
| Biotinylated/Affinity-based | Pull-down assays | Identification of interacting proteins and molecular targets. |
Comparative Studies with Other Branched-Chain Fatty Acid Isomers
The biological and physicochemical properties of a molecule are often highly dependent on its isomeric form. Comparative studies between this compound and its other isomers, such as 3,5,5-trimethylhexanoic acid and other positional isomers, are essential to understand its unique characteristics.
Physicochemical Properties:
The branching pattern and stereochemistry of fatty acids can significantly influence their physical properties, such as melting point, solubility, and partitioning behavior. creative-proteomics.commdpi.com A detailed comparison of these properties for different trimethylhexanoic acid isomers would provide a fundamental understanding of how their structures relate to their behavior in biological systems. For instance, differences in hydrophobicity could affect their ability to cross cell membranes and interact with proteins.
Biological Activity:
It is highly probable that different isomers of trimethylhexanoic acid will exhibit distinct biological activities. nih.govnih.gov Comparative studies investigating their effects on various cell types and biological processes are needed. For example, one isomer might show stronger anti-inflammatory effects, while another could have a greater impact on lipid metabolism. Such studies would be critical for identifying the most promising isomer for specific therapeutic applications.
Table 3: Comparison of Publicly Available Data for Trimethylhexanoic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| 2,5,5-Trimethylhexanoic acid | C₉H₁₈O₂ | 158.24 | 2,5,5-trimethylhexanoic acid |
| 3,5,5-Trimethylhexanoic acid | C₉H₁₈O₂ | 158.24 | 3,5,5-trimethylhexanoic acid nih.gov |
| 2,2,5-Trimethylhexanoic acid | C₉H₁₈O₂ | 158.24 | 2,2,5-trimethylhexanoic acid nih.gov |
| 2,3,5-Trimethylhexanoic acid | C₉H₁₈O₂ | 158.24 | 2,3,5-trimethylhexanoic acid nih.gov |
| 2,4,4-Trimethylhexanoic acid | C₉H₁₈O₂ | 158.24 | 2,4,4-trimethylhexanoic acid uni.lu |
| 3,4,5-Trimethylhexanoic acid | C₉H₁₈O₂ | 158.24 | 3,4,5-trimethylhexanoic acid nih.gov |
| 2,2,3-Trimethylhexanoic acid | C₉H₁₈O₂ | 158.24 | 2,2,3-trimethylhexanoic acid nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2,5,5-Trimethylhexanoic acid, and what experimental conditions are critical for stereochemical control?
- Methodological Answer : The compound can be synthesized via esterification or vinyl ester production starting from 2-ethylhexanol, as outlined in US Patents 9,434,675 and 9,334,224. Key steps include catalytic isomerization and acid-catalyzed esterification. Stereochemical control requires chiral catalysts or enantioselective reagents, with reaction monitoring via chiral HPLC or polarimetry to confirm the (S)-configuration .
Q. How can researchers characterize the purity and structural configuration of this compound?
- Methodological Answer : Purity is assessed using gas chromatography (GC) with flame ionization detection (FID) to verify ≥99.0% actives. Structural confirmation employs H/C NMR for branching patterns, mass spectrometry (MS) for molecular weight (158.2 g/mol), and X-ray crystallography for absolute stereochemistry. Chiral columns in GC or HPLC are critical for enantiomeric excess validation .
Q. What are the key physical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include density (0.94 g/mL at 25°C), boiling point (230–232°C at atmospheric pressure), and solubility (low in water, miscible in organic solvents). These parameters inform solvent selection for reactions and purification (e.g., distillation under reduced pressure at 120°C/13 mmHg) .
Advanced Research Questions
Q. How does the branching pattern of this compound influence its performance in lubricant formulations compared to linear analogs?
- Methodological Answer : Branched structures like this compound reduce intermolecular interactions, lowering viscosity and improving thermal stability. Tribological testing under 392 N load at 75–150°C shows higher wear scar diameters (WSD >0.98 mm) compared to 2-ethylhexanoic acid (WSD <0.98 mm), attributed to steric hindrance limiting surface adhesion .
Q. What strategies can resolve contradictions in toxicity data for derivatives of this compound in biomedical applications?
- Methodological Answer : Conflicting toxicity reports (e.g., fertility impairment in rodents vs. negative in vitro mutagenicity) require tiered testing:
- Step 1 : Ames test for mutagenicity.
- Step 2 : OECD 407 repeated-dose toxicity studies in rodents.
- Step 3 : Mechanistic studies (e.g., endocrine disruption assays).
Derivatives like pentaerythritol tetraesters showed no genotoxicity in OECD 471/473-compliant assays, suggesting functional group-dependent effects .
Q. How can the anti-microbial activity of this compound be optimized against Acanthamoeba castellanii?
- Methodological Answer : Conduct time-kill assays with 2-fold dilutions (e.g., 3.13–50.0% v/v in Tween 80) and monitor viability via microscopy or ATP-based luminescence. Data from 10-minute exposure trials indicate concentration-dependent amoebicidal effects, but formulation adjustments (e.g., pH stabilization) are needed to enhance membrane penetration .
Q. What computational methods predict the reactivity of this compound in esterification reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model steric and electronic effects at the carboxyl group. Transition state analysis reveals higher activation energy for reactions at the 2-position due to methyl group hindrance, guiding catalyst selection (e.g., lipases with spacious active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
